7-Oxododecanoic acid

Catalog No.
S733859
CAS No.
54527-26-3
M.F
C12H22O3
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxododecanoic acid

CAS Number

54527-26-3

Product Name

7-Oxododecanoic acid

IUPAC Name

7-oxododecanoic acid

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15)

InChI Key

UYRLZDDBOQZTSR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)CCCCCC(=O)O

7-Oxododecanoic acid is a medium-chain fatty acid characterized by a keto group located at the seventh carbon position of its dodecanoic acid backbone. Its molecular formula is C12H22O3C_{12}H_{22}O_3, and it is classified as a keto acid, which is a type of organic compound containing a ketone functional group. This compound plays a significant role in various biochemical processes and is of interest in both industrial and research contexts.

  • Intermediates in metabolism: Keto acids like acetoacetic acid are intermediates in fatty acid metabolism.
  • Signaling molecules: Some keto acids can act as signaling molecules, influencing cellular processes [].

Limited research availability

Currently, there is limited scientific research available specifically focusing on 7-Oxododecanoic Acid. While there are some studies investigating related compounds like 12-Oxododecanoic Acid, dedicated research on 7-Oxododecanoic Acid remains scarce. This lack of research makes it difficult to provide detailed information on its specific scientific research applications.

Potential research areas

Based on its chemical structure, 7-Oxododecanoic Acid belongs to the class of omega-oxo fatty acids. These fatty acids possess unique properties that have sparked interest in various scientific research fields. Some potential research areas where 7-Oxododecanoic Acid could be investigated include:

  • Antimicrobial activity: Some omega-oxo fatty acids have shown potential antimicrobial activity against various bacteria and fungi . 7-Oxododecanoic Acid, with its similar structure, could be explored to determine if it possesses similar properties.
  • Anti-inflammatory effects: Certain omega-oxo fatty acids have exhibited anti-inflammatory properties in animal models . Investigating 7-Oxododecanoic Acid for its potential anti-inflammatory effects could be a valuable area of research.
  • Metabolic studies: As a fatty acid, 7-Oxododecanoic Acid's role in cellular metabolism could be an interesting area of investigation. Studying its interactions with enzymes and metabolic pathways could provide valuable insights into cellular function.

7-Oxododecanoic acid can undergo several chemical transformations, typical of fatty acids and keto acids:

  • Oxidation: It can be oxidized to form dicarboxylic acids under strong oxidizing conditions.
  • Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 7-hydroxydodecanoic acid.
  • Substitution: The keto group may participate in nucleophilic substitution reactions, leading to the formation of derivatives like oximes and hydrazones. Common reagents for these reactions include oxidizing agents like potassium permanganate and nucleophiles such as hydroxylamine.

These reactions highlight the compound's versatility in organic synthesis and its potential utility as an intermediate in various chemical processes.

The biological activity of 7-oxododecanoic acid is linked to its role in fatty acid metabolism. Medium-chain fatty acids are known to influence cellular functions, including:

  • Cell Signaling: They can modulate signaling pathways that affect gene expression and cellular metabolism.
  • Enzyme Interactions: 7-Oxododecanoic acid may interact with enzymes involved in fatty acid biosynthesis and metabolism, potentially influencing metabolic pathways.

Research into its specific biological effects remains ongoing, particularly regarding its potential therapeutic applications.

The synthesis of 7-oxododecanoic acid can be achieved through several methods:

  • From Dodecanoic Acid: Starting from dodecanoic acid, oxidation processes can introduce the keto functional group at the seventh carbon position.
  • Multi-step Synthesis: Complex organic synthesis routes may involve multiple steps, including regioselective alkylation and other modifications to achieve the desired structure.
  • Biological Synthesis: Certain microorganisms may naturally produce 7-oxododecanoic acid through metabolic pathways involving fatty acids.

These methods underline the compound's accessibility for research and industrial applications.

7-Oxododecanoic acid has various applications, including:

  • Biochemical Research: It serves as a valuable intermediate in studies related to fatty acid metabolism and enzymatic reactions.
  • Industrial Uses: Its derivatives may find applications in the production of surfactants, emulsifiers, and other chemical products due to their unique properties.
  • Potential Therapeutics: Ongoing research may reveal further therapeutic potentials, particularly in metabolic disorders or conditions influenced by fatty acids.

Interaction studies involving 7-oxododecanoic acid focus on its biochemical roles, particularly how it interacts with enzymes and other biomolecules:

  • Enzyme Inhibition/Activation: Investigations into how this compound affects enzyme activities related to lipid metabolism could provide insights into its potential regulatory roles.
  • Cellular Effects: Studies assessing its impact on cellular signaling pathways help elucidate its biological significance.

These studies are crucial for understanding the compound's full range of effects within biological systems.

Several compounds share structural similarities with 7-oxododecanoic acid. These include:

  • 10-Oxododecanoic Acid: This compound has a keto group at the tenth carbon position. While it shares similar properties, its reactivity differs due to the position of the keto group.
  • 3-Oxododecanoic Acid: With the keto group at the third carbon position, this compound is also involved in fatty acid metabolism but exhibits different biochemical behaviors.
  • 7-Oxodecanoic Acid: A shorter chain variant with a similar functional group that may have distinct physical and chemical properties compared to 7-oxododecanoic acid.

Comparison Table

CompoundMolecular FormulaUnique Characteristics
7-Oxododecanoic AcidC12H22O3C_{12}H_{22}O_3Keto group at C7; medium-chain fatty acid
10-Oxododecanoic AcidC12H22O3C_{12}H_{22}O_3Keto group at C10; different reactivity
3-Oxododecanoic AcidC12H22O3C_{12}H_{22}O_3Keto group at C3; involved in different metabolic pathways
7-Oxodecanoic AcidC10H18O3C_{10}H_{18}O_3Shorter carbon chain; distinct physical properties

The uniqueness of 7-oxododecanoic acid lies in its specific structure and the implications this has for its reactivity and biological functions. Understanding these similarities and differences enhances our knowledge of medium-chain fatty acids and their roles in various applications.

XLogP3

2.8

Wikipedia

7-Oxododecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2023-08-15

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